Nkg2D-IN-1

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

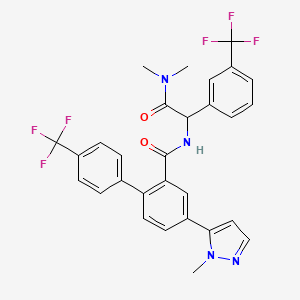

C29H24F6N4O2 |

|---|---|

分子量 |

574.5 g/mol |

IUPAC名 |

N-[2-(dimethylamino)-2-oxo-1-[3-(trifluoromethyl)phenyl]ethyl]-5-(2-methylpyrazol-3-yl)-2-[4-(trifluoromethyl)phenyl]benzamide |

InChI |

InChI=1S/C29H24F6N4O2/c1-38(2)27(41)25(19-5-4-6-21(15-19)29(33,34)35)37-26(40)23-16-18(24-13-14-36-39(24)3)9-12-22(23)17-7-10-20(11-8-17)28(30,31)32/h4-16,25H,1-3H3,(H,37,40) |

InChIキー |

KNKLXKBJJSPVFJ-UHFFFAOYSA-N |

正規SMILES |

CN1C(=CC=N1)C2=CC(=C(C=C2)C3=CC=C(C=C3)C(F)(F)F)C(=O)NC(C4=CC(=CC=C4)C(F)(F)F)C(=O)N(C)C |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of NKG2D-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of NKG2D-IN-1, a novel small-molecule inhibitor of the Natural Killer Group 2D (NKG2D) receptor. The information presented herein is intended for an audience with a strong background in immunology, oncology, and drug development.

Introduction: The NKG2D Receptor as a Therapeutic Target

The Natural Killer Group 2D (NKG2D) receptor, encoded by the KLRK1 gene, is a critical activating immunoreceptor expressed on the surface of cytotoxic immune cells, including Natural Killer (NK) cells, NKT cells, CD8+ αβ T cells, and γδ T cells.[1][2][3][4] It plays a pivotal role in immune surveillance by recognizing and eliminating cells that are stressed, infected, or have undergone malignant transformation.[2] This recognition is mediated through its binding to a family of stress-inducible ligands, such as MICA, MICB, and the ULBP family proteins, which are overexpressed on compromised cells but are largely absent from healthy tissues.

Upon ligand engagement, NKG2D triggers a signaling cascade that results in potent cytotoxic responses and cytokine production. However, aberrant or chronic activity of the NKG2D/NKG2D-ligand axis has been implicated in the pathology of various autoimmune and chronic inflammatory diseases. This makes the NKG2D receptor an attractive therapeutic target for immunomodulation. This compound represents a new class of small-molecule inhibitors designed to specifically intercept this signaling pathway.

Core Mechanism of Action of this compound

This compound functions as an allosteric inhibitor that prevents the interaction between the NKG2D receptor and its ligands. Unlike competitive inhibitors that bind to the active ligand-binding site, this compound targets a previously unidentified cryptic pocket located at the interface of the NKG2D homodimer.

The binding of the inhibitor to this allosteric site induces a significant conformational change in the receptor. Specifically, it forces the two monomers of the NKG2D dimer to separate and twist relative to each other, adopting an "open" conformation. This altered three-dimensional structure disrupts the ligand-binding surface, thereby preventing effective engagement with NKG2D ligands like MICA and ULBP6. By locking the receptor in this inactive state, this compound effectively blocks the initiation of the downstream signaling cascade responsible for immune cell activation.

References

An In-depth Technical Guide on the Discovery and Development of NKG2D Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific molecule "Nkg2D-IN-1" does not appear in publicly available scientific literature. This guide therefore focuses on the broader discovery and development of inhibitors targeting the Natural Killer Group 2D (NKG2D) receptor, providing a comprehensive overview of the strategies, data, and methodologies in this field.

Introduction: NKG2D as a Therapeutic Target

Natural Killer Group 2D (NKG2D) is a key activating receptor expressed on the surface of immune cells, including Natural Killer (NK) cells, CD8+ T cells, and γδ T cells.[1][2] It plays a critical role in the immune system's ability to detect and eliminate cells under stress, such as those that are virally infected or have undergone malignant transformation.[3][4] The ligands for NKG2D are a family of MHC class I-related proteins (MICA, MICB, and ULBP1-6 in humans) that are typically absent or expressed at low levels on healthy cells but are upregulated in response to cellular stress, DNA damage, or oncogenic transformation.[3]

The interaction between NKG2D and its ligands triggers a signaling cascade that results in the activation of cytotoxic lymphocytes, leading to cytokine secretion and the killing of the target cells. While this pathway is crucial for immune surveillance against cancer and infections, its aberrant or chronic activation has been implicated in the pathology of various autoimmune and inflammatory diseases, such as inflammatory bowel disease. In these conditions, the NKG2D-mediated destruction of healthy tissues expressing NKG2D ligands contributes to disease progression. Consequently, inhibiting the NKG2D signaling axis presents a promising therapeutic strategy for these disorders.

Small Molecule Inhibitor Discovery

The discovery of small molecule inhibitors that disrupt the protein-protein interaction (PPI) between NKG2D and its ligands has been a significant challenge due to the large, complex nature of the binding interface. However, recent advances have led to the identification of the first small molecule inhibitors of NKG2D.

A modern screening paradigm, combining DNA-encoded library (DEL) screening with cell-based high-throughput screens (HTS), has been instrumental in this breakthrough. These efforts have identified distinct chemical series that allosterically inhibit NKG2D. These molecules bind to a cryptic pocket at the interface of the NKG2D homodimer, inducing a conformational change that prevents ligand binding and subsequent signaling.

Data Presentation: Quantitative Data for NKG2D Small Molecule Inhibitors

The following table summarizes the quantitative data for representative small molecule inhibitors of NKG2D identified through various screening campaigns.

| Compound ID | Screening Method | Target | Assay Type | IC50 (µM) | Kd (µM) | Notes |

| 1a | Cellular HTS | Human NKG2D | Cellular TR-FRET (NKG2D/MICA) | 12.9 | 48.2 (SPR) | Binds to human NKG2D but not MICA or mouse NKG2D. |

| 1a | Cellular HTS | Human NKG2D | Biochemical TR-FRET (NKG2D/MICA) | 19 | - | Shows activity in a biochemical assay. |

| 1a | Cellular HTS | Human NKG2D | Cell Killing Assay (KHYG-1/Ba/F3-MICA) | ~40 | - | Weak but measurable functional inhibition. |

| 3b | DEL Screen | Human NKG2D | Cellular TR-FRET (NKG2D/MICA) | 2.2 | 3.9 (SPR) | Racemic mixture identified from a DEL screen. |

| 3b | DEL Screen | Human NKG2D | Biochemical TR-FRET (NKG2D/MICA) | 1.0 | - | Potent inhibition in a biochemical assay. |

| 3b | DEL Screen | Human NKG2D | Cell Killing Assay (KHYG-1/Ba/F3-MICA) | 3.0 | - | Functional inhibition of NK cell-mediated killing. |

| 3e | Medicinal Chemistry | Human NKG2D | Cellular TR-FRET (NKG2D/MICA) | 1.2 | - | Optimized analog with improved potency. |

| 3e | Medicinal Chemistry | Human NKG2D | Cell Killing Assay (KHYG-1/Ba/F3-MICA) | 1.6 | - | Enhanced functional inhibition. |

TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer; SPR: Surface Plasmon Resonance; HTS: High-Throughput Screening; DEL: DNA-Encoded Library.

Experimental Protocols

This assay is designed to identify compounds that inhibit the interaction between NKG2D and its ligand MICA in a cellular context.

-

Cell Lines: Use a human cell line that endogenously or recombinantly expresses human NKG2D.

-

Reagents:

-

Biotinylated recombinant human MICA.

-

Terbium-conjugated streptavidin (donor fluorophore).

-

d2-conjugated anti-human IgG antibody (acceptor fluorophore) that binds to an Fc-tagged NKG2D.

-

Assay buffer (e.g., PBS with 0.1% BSA).

-

Test compounds dissolved in DMSO.

-

-

Procedure:

-

Plate the NKG2D-expressing cells in a 384-well assay plate.

-

Add test compounds at various concentrations.

-

Incubate for a specified period (e.g., 30 minutes) at 37°C.

-

Add the detection reagents (biotinylated MICA, terbium-streptavidin, and d2-anti-human IgG).

-

Incubate for 1-2 hours at room temperature, protected from light.

-

Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

-

Data Analysis: Calculate the TR-FRET ratio (acceptor/donor emission) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

This functional assay measures the ability of a compound to inhibit the killing of target cells by NK cells.

-

Cell Lines:

-

Effector cells: An NK cell line endogenously expressing NKG2D (e.g., KHYG-1).

-

Target cells: A cell line engineered to express an NKG2D ligand (e.g., Ba/F3-MICA).

-

-

Reagents:

-

Culture medium (e.g., RPMI-1640 with 10% FBS).

-

A method to quantify cell lysis (e.g., Calcein-AM release assay or a flow cytometry-based assay).

-

Test compounds dissolved in DMSO.

-

-

Procedure (using Calcein-AM):

-

Label the target cells with Calcein-AM.

-

Plate the labeled target cells in a 96-well plate.

-

Add the test compounds at various concentrations.

-

Add the NK effector cells at a specific effector-to-target (E:T) ratio.

-

Co-culture the cells for a defined period (e.g., 4 hours) at 37°C.

-

Centrifuge the plate and transfer the supernatant to a new plate.

-

Measure the fluorescence of the released Calcein-AM in the supernatant.

-

-

Data Analysis: Calculate the percentage of specific lysis for each compound concentration relative to control wells (spontaneous release and maximum release) and determine the IC50 value.

SPR is used to determine the binding affinity (Kd) and kinetics (ka, kd) of a compound to the NKG2D protein.

-

Instrumentation: An SPR instrument (e.g., Biacore).

-

Reagents:

-

Recombinant human NKG2D protein.

-

Sensor chip (e.g., CM5 chip).

-

Amine coupling reagents (EDC, NHS).

-

Running buffer (e.g., HBS-EP+).

-

Test compounds dissolved in running buffer.

-

-

Procedure:

-

Immobilize the recombinant NKG2D protein onto the sensor chip surface via amine coupling.

-

Inject a series of concentrations of the test compound over the chip surface.

-

Monitor the change in the SPR signal (response units) over time to measure association and dissociation.

-

Regenerate the chip surface between compound injections.

-

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

Antibody-Based Therapeutic Development

In addition to small molecules, various antibody-based therapies are being developed to modulate the NKG2D pathway. These can be broadly categorized as antagonists for inflammatory diseases and agonists or recruiters for cancer immunotherapy.

-

Antagonistic Antibodies: These antibodies block the interaction between NKG2D and its ligands, thereby inhibiting the activation of cytotoxic lymphocytes. They are being investigated for the treatment of autoimmune and inflammatory conditions.

-

Agonistic Antibodies: These antibodies bind to and activate NKG2D, mimicking the effect of its natural ligands to stimulate an anti-tumor immune response.

-

Bispecific Antibodies: These engineered antibodies can simultaneously bind to a tumor-associated antigen (e.g., HER2) and an activating receptor on an immune cell, such as NKG2D. This redirects the cytotoxic activity of NK or T cells specifically to the tumor cells.

-

NKG2D-based CAR-T/NK Cells: Chimeric Antigen Receptor (CAR) T or NK cells can be engineered to express the NKG2D receptor fused to intracellular signaling domains (e.g., CD3ζ). These cells can then recognize and kill tumor cells expressing any of the NKG2D ligands, offering a broad anti-tumor activity.

Mandatory Visualizations

NKG2D Signaling Pathway

Caption: NKG2D signaling pathway in human immune cells.

Experimental Workflow: Small Molecule Inhibitor Discovery

Caption: Workflow for small molecule NKG2D inhibitor discovery.

Logical Relationship: Therapeutic Strategies Targeting the NKG2D Axis

Caption: Therapeutic strategies targeting the NKG2D pathway.

References

- 1. Designs of NKG2D-based immunotherapeutics for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Manipulating the NKG2D Receptor-Ligand Axis Using CRISPR: Novel Technologies for Improved Host Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NKG2D ligands as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Nkg2D-IN-1 Binding Site on NKG2D

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the binding interaction between the small molecule inhibitor, Nkg2D-IN-1, and its target, the Natural Killer Group 2D (NKG2D) receptor. The content herein is curated for professionals in the fields of immunology, oncology, and drug discovery, offering insights into the mechanism of action, binding kinetics, and the experimental methodologies used to characterize this interaction.

Introduction to NKG2D and this compound

Natural Killer Group 2D (NKG2D) is a key activating receptor expressed on the surface of various immune cells, including Natural Killer (NK) cells, CD8+ T cells, and γδ T cells.[1][2] It plays a critical role in the immune surveillance of cellular stress, such as viral infections and malignant transformation, by recognizing a range of ligands that are upregulated on the surface of compromised cells.[1][2] These ligands include the MHC class I chain-related proteins A and B (MICA and MICB) and the UL16-binding proteins (ULBPs) in humans.[1] Upon ligand binding, NKG2D triggers a signaling cascade that leads to the activation of cytotoxic responses and cytokine production, ultimately resulting in the elimination of the target cells.

Given its central role in immune activation, aberrant NKG2D signaling has been implicated in the pathogenesis of chronic inflammatory and autoimmune diseases. This has made NKG2D an attractive therapeutic target for immunomodulation. This compound is a small molecule inhibitor of the NKG2D receptor, designed to disrupt the protein-protein interaction between NKG2D and its ligands.

The this compound Binding Site: A Cryptic Allosteric Pocket

Extensive research, including X-ray crystallography, has revealed that this compound and similar small molecule inhibitors do not bind to the primary ligand-binding site of NKG2D. Instead, they occupy a previously unidentified cryptic pocket located at the interface of the NKG2D homodimer. This binding site is not apparent in the apo (unbound) or ligand-bound crystal structures of the receptor, suggesting that it is formed through the natural dynamics of the NKG2D dimer on the cell surface.

The binding of this compound to this allosteric site induces a significant conformational change in the NKG2D homodimer. The inhibitor acts as a wedge, causing the two monomers to splay apart and twist relative to each other. This "open" conformation alters the ligand-binding domain, thereby preventing the effective engagement of NKG2D with its natural ligands, such as MICA and ULBPs.

Quantitative Binding Data

The inhibitory activity of this compound has been quantified using various biochemical and cell-based assays. The following table summarizes the key quantitative data available for this compound (also referred to as compound 21) and a related compound from a distinct chemical series (compound 1a) described in foundational research.

| Compound | Assay Type | Ligand | IC50 (µM) |

| This compound (compound 21) | TR-FRET | MICA | 0.3 |

| TR-FRET | ULBP6 | 0.7 | |

| Compound 1a | Cellular TR-FRET | MICA | 10.2 ± 2.9 |

| Cellular TR-FRET | ULBP6 | 13.6 ± 4.6 |

TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer

Mechanism of Action

The mechanism of action of this compound is unique and allosteric. By binding to the cryptic pocket at the dimer interface, it does not directly compete with the natural ligands for the same binding site. Instead, it modulates the receptor's conformation to a state that is unfavorable for ligand binding. This allosteric inhibition effectively disrupts the initial step of the NKG2D signaling pathway, preventing the downstream activation of immune cells.

Below is a diagram illustrating the allosteric inhibition mechanism.

References

In-Depth Technical Guide: The Effects of Nkg2D-IN-1 on CD8+ T Cell Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Natural Killer Group 2D (NKG2D) receptor is a critical activating immunoreceptor expressed on cytotoxic lymphocytes, including CD8+ T cells, and plays a pivotal role in immune surveillance against transformed and infected cells. Dysregulation of the NKG2D pathway is implicated in various autoimmune diseases and cancer. This technical guide provides a comprehensive overview of Nkg2D-IN-1, a novel small molecule inhibitor of the NKG2D receptor. We will delve into its mechanism of action, present available quantitative data on its inhibitory effects, and detail relevant experimental protocols. This document is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of targeting the NKG2D signaling pathway.

Introduction to NKG2D and its Role in CD8+ T Cell Function

NKG2D is a type II transmembrane protein that functions as a primary activation receptor on CD8+ T cells, natural killer (NK) cells, and other immune cell subsets. Unlike the T cell receptor (TCR) which recognizes specific peptide antigens presented by major histocompatibility complex (MHC) molecules, NKG2D recognizes a range of stress-induced ligands. In humans, these ligands include MHC class I chain-related proteins A and B (MICA and MICB) and the UL16-binding protein (ULBP) family.

Upon engagement with its ligands on target cells, NKG2D provides a potent co-stimulatory signal to CD8+ T cells, augmenting TCR-mediated activation. This leads to enhanced effector functions, including:

-

Cytotoxicity: Increased killing of target cells through the release of cytotoxic granules containing perforin and granzymes.

-

Cytokine Production: Enhanced secretion of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), which are crucial for orchestrating an effective immune response.

-

Proliferation: Increased proliferation and clonal expansion of antigen-specific CD8+ T cells.

Given its central role in immune activation, the NKG2D pathway is a compelling target for therapeutic intervention in diseases characterized by excessive immune responses, such as autoimmune disorders.

This compound: A Small Molecule Inhibitor of the NKG2D Receptor

This compound, also referred to as compound 21 , is a recently identified small molecule inhibitor that targets the NKG2D receptor. It functions as a protein-protein interaction (PPI) inhibitor, disrupting the binding of NKG2D to its ligands.

Mechanism of Action

This compound employs an allosteric inhibition mechanism. It binds to a cryptic pocket at the interface of the NKG2D homodimer. This binding event induces a conformational change in the receptor, effectively preventing its interaction with ligands such as MICA and ULBP6. By blocking this initial ligand recognition step, this compound abrogates the downstream signaling cascade that would normally lead to CD8+ T cell activation.

Quantitative Data

The inhibitory potency of this compound has been quantified using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. These assays measure the proximity of two fluorescently labeled molecules, in this case, the NKG2D receptor and its ligands. A decrease in the FRET signal in the presence of the inhibitor indicates a disruption of their interaction.

| Assay | Ligand | IC50 of this compound (Compound 21) | Reference |

| NKG2D TR-FRET | MICA | 0.3 µM | [1][2] |

| NKG2D TR-FRET | ULBP6 | 0.7 µM | [1][2] |

Table 1: In vitro inhibitory activity of this compound against NKG2D-ligand binding.

Note: At present, publicly available data on the effects of this compound on specific CD8+ T cell functions such as cytokine secretion, cytotoxicity, and proliferation are limited. The provided IC50 values are from biochemical binding assays. Further research is required to fully characterize the functional consequences of this inhibitor on CD8+ T cell biology.

Experimental Protocols

This section details the methodologies used to characterize the inhibitory activity of this compound. These protocols can serve as a foundation for further investigation into the effects of this and similar compounds on CD8+ T cell function.

NKG2D/Ligand TR-FRET Assay

This biochemical assay is designed to quantify the ability of a compound to inhibit the interaction between the NKG2D receptor and its ligands.

Principle: The assay utilizes a donor fluorophore-labeled NKG2D and an acceptor fluorophore-labeled ligand (e.g., MICA or ULBP6). When in close proximity, excitation of the donor fluorophore results in energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor that disrupts this interaction will cause a decrease in the FRET signal.

Materials:

-

Recombinant human NKG2D protein (extracellular domain) labeled with a donor fluorophore (e.g., terbium cryptate).

-

Recombinant human MICA or ULBP6 protein labeled with an acceptor fluorophore (e.g., d2).

-

This compound (or other test compounds).

-

Assay buffer (e.g., PBS with 0.1% BSA).

-

384-well low-volume microplates.

-

A plate reader capable of time-resolved fluorescence detection.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add the donor-labeled NKG2D protein to all wells.

-

Add the acceptor-labeled MICA or ULBP6 protein to all wells.

-

Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence emission at the donor and acceptor wavelengths using a TR-FRET-compatible plate reader.

-

Calculate the FRET ratio (acceptor emission / donor emission) for each well.

-

Plot the FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathways and Visualizations

NKG2D Signaling Pathway in CD8+ T Cells

The engagement of NKG2D by its ligands on a target cell initiates a signaling cascade that co-stimulates the T cell. This pathway is crucial for the enhancement of effector functions.

Caption: NKG2D signaling pathway in CD8+ T cells and the point of inhibition by this compound.

Experimental Workflow for Inhibitor Characterization

The process of identifying and validating a small molecule inhibitor like this compound involves a multi-step workflow.

Caption: General workflow for the discovery and characterization of NKG2D inhibitors.

Conclusion and Future Directions

This compound represents a significant advancement in the development of small molecule inhibitors targeting the NKG2D pathway. Its allosteric mechanism of action offers a promising avenue for modulating the activity of CD8+ T cells and other NKG2D-expressing immune cells. The quantitative data from TR-FRET assays confirm its ability to disrupt the interaction between NKG2D and its ligands, MICA and ULBP6, with sub-micromolar efficacy.

The primary gap in the current understanding of this compound lies in the limited availability of data on its effects on CD8+ T cell effector functions. Future research should focus on:

-

Cellular Functional Assays: Quantifying the impact of this compound on CD8+ T cell-mediated cytotoxicity against ligand-expressing target cells, the secretion of key cytokines like IFN-γ and TNF-α, and the proliferation of these cells in response to stimulation.

-

In Vivo Studies: Evaluating the efficacy of this compound in preclinical models of autoimmune diseases and cancer to understand its therapeutic potential and pharmacokinetic/pharmacodynamic properties.

-

Selectivity Profiling: Assessing the selectivity of this compound for the NKG2D receptor over other immunoreceptors to ensure a targeted therapeutic effect with minimal off-target toxicities.

The detailed experimental protocols and conceptual frameworks provided in this guide are intended to facilitate these future investigations and contribute to the development of novel immunomodulatory therapies targeting the NKG2D pathway.

References

A Technical Guide to the Role of NKG2D Inhibition in Autoimmune Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Natural Killer Group 2D (NKG2D) receptor is a potent activating immunoreceptor expressed on various immune cells, including Natural Killer (NK) cells, CD8+ T cells, and γδ T cells. It plays a crucial role in immune surveillance by recognizing stress-induced ligands such as MICA, MICB, and ULBP proteins, which are upregulated on infected, transformed, or otherwise stressed cells. However, aberrant expression of NKG2D ligands in tissues can lead to chronic immune activation and has been implicated in the pathogenesis of several autoimmune diseases, including rheumatoid arthritis (RA), multiple sclerosis (MS), and type 1 diabetes (T1D).[1][2] This makes the NKG2D signaling pathway an attractive therapeutic target for immunomodulation.[3][4]

This guide focuses on the role of NKG2D inhibition in preclinical autoimmune disease models. We introduce Nkg2D-IN-1 , a recently identified small molecule inhibitor of the NKG2D receptor.[5] this compound, also referred to as compound 21 in discovery literature, potently disrupts the interaction between NKG2D and its ligands, with reported IC50 values of 0.3 µM for the NKG2D/MICA interaction and 0.7 µM for the NKG2D/ULBP6 interaction in biochemical assays.

While the discovery of this compound represents a significant advancement in targeting this pathway with small molecules, published in vivo data from autoimmune disease models using this specific compound are not yet available. Therefore, to provide a comprehensive overview of the therapeutic potential of this pathway, this guide will detail the significant findings obtained from functionally similar approaches: the use of NKG2D-blocking monoclonal antibodies and genetic knockout models. The data presented herein from these foundational studies provide the biological rationale and experimental framework for the future development of small molecule inhibitors like this compound.

The NKG2D Signaling Pathway

Upon binding to its ligands (e.g., MICA, RAE-1), the NKG2D receptor homodimer activates downstream signaling cascades. In humans, NKG2D exclusively associates with the DAP10 adaptor protein. In mice, it can associate with either DAP10 or, in activated NK cells, with DAP12. This engagement triggers the phosphorylation of key motifs (YINM on DAP10, ITAM on DAP12), leading to the recruitment and activation of PI3K and Grb2 or Syk/Zap70, respectively. The culmination of this signaling is enhanced cell proliferation, cytotoxicity, and the production of pro-inflammatory cytokines like IFN-γ and TNF-α, which contribute to tissue damage in autoimmune settings.

Role of NKG2D Blockade in Autoimmune Disease Models

Rheumatoid Arthritis (RA) / Collagen-Induced Arthritis (CIA)

The CIA model in mice is the most widely used preclinical model for RA, sharing key pathological features. Studies have demonstrated that blocking the NKG2D pathway, particularly after disease onset, can significantly ameliorate disease. This intervention reduces joint inflammation, preserves joint architecture, and decreases the infiltration of pathogenic immune cells, notably IL-17-producing CD4+ T cells (Th17).

Table 1: Quantitative Effects of NKG2D Blockade in Collagen-Induced Arthritis (CIA) Models

| Parameter | Model / Strain | Treatment Protocol | Key Quantitative Findings | Reference(s) |

|---|---|---|---|---|

| Clinical Arthritis Score | DBA/1J Mice | Anti-NKG2D mAb (clone CX5) administered after disease onset. | Significant reduction in mean arthritis score compared to isotype control group. | |

| Joint Infiltration | DBA/1J Mice | Anti-NKG2D mAb (clone CX5). | Reduced infiltration of IL-17+ CD4+ T cells and γδ+ T cells in paw tissue. No significant effect on CD8+ T or NK cell numbers. | |

| Cytokine Production | DBA/1J Mice | Anti-NKG2D mAb (clone CX5). | Reduced IL-17 production from CD4+ T cells. |

| NK Cell Cytotoxicity | DBA/1J Mice | Anti-NKG2D mAb (clone CX5). | Reduced splenic NK cell cytotoxic effector functions. | |

Multiple Sclerosis (MS) / Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the primary animal model for studying the pathogenesis of MS. Blockade of NKG2D in this model has been shown to reduce disease severity and delay onset, primarily by inhibiting the migration and encephalitogenic properties of pathogenic CD4+ T cells into the central nervous system (CNS).

Table 2: Quantitative Effects of NKG2D Blockade in Experimental Autoimmune Encephalomyelitis (EAE) Models

| Parameter | Model / Strain | Treatment Protocol | Key Quantitative Findings | Reference(s) |

|---|---|---|---|---|

| Clinical EAE Score | C57BL/6 Mice | Anti-NKG2D mAb (clone CX5) injected on days 3, 7, 11, and 15 post-immunization. | Significant reduction in mean clinical score compared to isotype control. | |

| Disease Onset | C57BL/6 Mice | Soluble NKG2D administered before disease onset. | Significant delay in the onset of clinical symptoms. | |

| CNS Infiltration | C57BL/6 Mice | Anti-NKG2D mAb (clone CX5). | Reduced area of infiltrating immune cells and demyelination in spinal cord samples at disease maximum. |

| Pathogenic T Cells | C57BL/6 Mice | Anti-NKG2D mAb (clone CX5). | Reduced numbers of infiltrating NKG2D+ CD4+ and CD8+ T cells in the brain at disease onset. | |

Type 1 Diabetes (T1D)

In the non-obese diabetic (NOD) mouse model of T1D, the NKG2D pathway is implicated in the destruction of pancreatic β-cells by self-reactive CD8+ T cells. Prophylactic treatment with an anti-NKG2D antibody has been shown to completely prevent the development of diabetes.

Table 3: Quantitative Effects of NKG2D Blockade in Type 1 Diabetes (T1D) Models

| Parameter | Model / Strain | Treatment Protocol | Key Quantitative Findings | Reference(s) |

|---|---|---|---|---|

| Diabetes Incidence | NOD Mice | Anti-NKG2D mAb administered in the pre-diabetic phase. | Complete prevention of diabetes development compared to control group. | |

| Autoreactive T Cells | NOD Mice | Anti-NKG2D mAb treatment. | Impaired expansion of self-reactive CD8+ T cells. |

| Islet Infiltration | NOD Mice | NKG2D knockout mice. | Conflicting results; some studies show no effect on insulitis while others show protection. | |

Experimental Protocols & Workflows

Experimental Workflow for Testing an NKG2D Inhibitor in a CIA Mouse Model

The following diagram illustrates a typical experimental plan to evaluate the efficacy of an NKG2D inhibitor, such as a blocking antibody or a small molecule like this compound, in the collagen-induced arthritis model.

Detailed Protocol: Collagen-Induced Arthritis (CIA) in DBA/1J Mice

This protocol is adapted from standard methods for inducing CIA, a model for rheumatoid arthritis.

Materials:

-

Male DBA/1J mice, 7-8 weeks old.

-

Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid).

-

Complete Freund's Adjuvant (CFA) containing 0.5 mg/mL Mycobacterium tuberculosis.

-

Incomplete Freund's Adjuvant (IFA).

-

Syringes (1 mL) and 27-gauge needles.

-

Emulsifying needle or device.

Procedure:

-

Emulsion Preparation (Day 0):

-

Prepare an emulsion of CII and CFA. In a cold glass syringe, mix equal volumes of the 2 mg/mL CII solution and the CFA.

-

Force the mixture back and forth between two connected syringes or use a homogenizer until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.

-

Keep the emulsion on ice to prevent separation.

-

-

Primary Immunization (Day 0):

-

Anesthetize the mice.

-

Inject 100 µL of the emulsion (containing 100 µg of CII) subcutaneously at the base of the tail.

-

-

Booster Immunization (Day 21):

-

Prepare a fresh emulsion of CII and IFA in a 1:1 ratio, as described in step 1.

-

Anesthetize the mice.

-

Inject 100 µL of the booster emulsion subcutaneously at a different site near the base of the tail.

-

-

Disease Assessment (Starting Day 24):

-

Monitor mice daily for signs of arthritis.

-

Score each of the four paws based on a scale for erythema and swelling:

-

0 = No evidence of erythema or swelling.

-

1 = Subtle erythema or localized edema.

-

2 = Easily identified erythema and swelling.

-

3 = Severe erythema and swelling affecting the entire paw.

-

4 = Maximum inflammation with joint deformity/ankylosis.

-

-

The maximum score per mouse is 16. Arthritis typically develops between days 28-35.

-

Detailed Protocol: Intracellular Cytokine Staining for Th17 Cells (Mouse Splenocytes)

This protocol outlines the general steps for identifying IL-17A-producing T cells via flow cytometry.

Materials:

-

Single-cell suspension of mouse splenocytes.

-

RPMI-1640 complete medium.

-

Cell Stimulation Cocktail (containing PMA, Ionomycin, and a protein transport inhibitor like Brefeldin A or Monensin).

-

FACS Buffer (PBS + 2% FBS).

-

Fixation/Permeabilization Buffer Kit.

-

Fluorochrome-conjugated antibodies:

-

Surface markers: Anti-CD3, Anti-CD4.

-

Intracellular marker: Anti-IL-17A.

-

Isotype control for IL-17A.

-

Procedure:

-

Cell Stimulation:

-

Resuspend splenocytes at 1-2 x 10^6 cells/mL in complete RPMI medium.

-

Add the Cell Stimulation Cocktail according to the manufacturer's instructions.

-

Incubate for 4-5 hours at 37°C in a CO2 incubator. This step is critical for accumulating cytokines inside the cell.

-

-

Surface Staining:

-

Wash the cells with FACS buffer.

-

Resuspend the cell pellet in FACS buffer containing the anti-CD3 and anti-CD4 antibodies.

-

Incubate for 20-30 minutes at 4°C, protected from light.

-

Wash the cells twice with FACS buffer.

-

-

Fixation and Permeabilization:

-

Resuspend the cells in Fixation Buffer and incubate for 20 minutes at room temperature.

-

Wash the cells once with Permeabilization/Wash Buffer.

-

Resuspend the fixed cells in Permeabilization/Wash Buffer.

-

-

Intracellular Staining:

-

Aliquot cells for isotype control and IL-17A staining.

-

Add the anti-IL-17A antibody or its corresponding isotype control to the permeabilized cells.

-

Incubate for 30-45 minutes at room temperature, protected from light.

-

Wash the cells twice with Permeabilization/Wash Buffer.

-

-

Acquisition:

-

Resuspend the final cell pellet in FACS buffer.

-

Acquire the samples on a flow cytometer.

-

Analyze the data by gating on CD3+CD4+ lymphocytes and then quantifying the percentage of IL-17A+ cells.

-

The NKG2D receptor pathway is a well-validated target in the context of autoimmune disease. Preclinical data from antibody-mediated blockade and genetic knockout studies consistently demonstrate that inhibiting NKG2D signaling can significantly ameliorate disease in models of rheumatoid arthritis, multiple sclerosis, and type 1 diabetes. The therapeutic effect is largely attributed to the suppression of pathogenic T cell responses and the reduction of pro-inflammatory cytokine production. The development of potent, specific small molecule inhibitors such as This compound provides a promising new modality for translating these findings into clinical therapies. Further research detailing the in vivo efficacy, pharmacokinetics, and pharmacodynamics of these small molecules is highly anticipated and will be critical for their progression as a novel class of autoimmune disease therapeutics.

References

- 1. frontiersin.org [frontiersin.org]

- 2. pnas.org [pnas.org]

- 3. Development of small molecule inhibitors of natural killer group 2D receptor (NKG2D) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of small-molecule protein-protein interaction inhibitors for NKG2D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Dual-Edged Sword of NKG2D Inhibition in Oncology: A Technical Overview of NKG2D-IN-1

For Immediate Release

SOUTH SAN FRANCISCO, CA – November 28, 2025 – The NKG2D receptor, a pivotal activating immunoreceptor on Natural Killer (NK) cells and T cells, has long been a focal point in cancer immunotherapy. The discovery of small-molecule inhibitors of this pathway, such as NKG2D-IN-1, presents a novel, yet complex, therapeutic avenue. This technical guide provides an in-depth analysis of this compound, its mechanism of action, and its potential impact on the intricate landscape of tumor immunosurveillance. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a potent, allosteric inhibitor of the NKG2D receptor. It disrupts the binding of NKG2D to its ligands, such as MICA and ULBP6, thereby attenuating downstream signaling that leads to immune cell activation. While initially explored for its therapeutic potential in autoimmune and inflammatory diseases, its impact on cancer immunity is of significant interest. The role of the NKG2D pathway in cancer is multifaceted; it is crucial for anti-tumor immunity but can also contribute to immune exhaustion and tumor escape. This guide summarizes the available preclinical data on this compound, details the key experimental protocols for its characterization, and visualizes its mechanism and the broader NKG2D signaling pathway.

Quantitative Data for this compound

This compound, also referred to as compound 21 in some contexts, has been characterized in biochemical and cellular assays. The following tables summarize its inhibitory activity against the interaction of NKG2D with two of its key ligands, MICA and ULBP6. The data is derived from a seminal study by Thompson et al. at Janssen Research & Development[1][2].

Table 1: Biochemical Inhibition of NKG2D-Ligand Interaction by this compound

| Assay Type | Ligand | IC50 (µM) |

| TR-FRET | MICA | 0.3[3][4] |

| TR-FRET | ULBP6 | 0.7[3] |

Table 2: Cellular Inhibition of NKG2D-Mediated Activity by Related Compounds

Note: Data for this compound in a cellular killing assay is not publicly available. The following data is for a closely related compound (compound 3b) from the same chemical series, as reported by Thompson et al., which demonstrates the on-target cellular effect of this class of inhibitors.

| Assay Type | Cell Line | Ligand Expressed | Inhibitor | IC50 (µM) |

| NKG2D-mediated cell killing | KHYG-1/Ba/F3 co-culture | MICA | Compound 3b | 3.0 |

Experimental Protocols

The characterization of this compound and related compounds involves sophisticated biochemical and cell-based assays. The following are detailed methodologies for two key experiments.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay quantifies the ability of an inhibitor to disrupt the interaction between the NKG2D receptor and its ligands.

Objective: To measure the IC50 value of a test compound for the inhibition of the NKG2D/MICA or NKG2D/ULBP6 interaction.

Materials:

-

Recombinant human NKG2D protein (tagged, e.g., with His)

-

Recombinant human MICA or ULBP6 protein (tagged, e.g., with a different tag like Fc)

-

TR-FRET donor fluorophore-conjugated antibody (e.g., anti-His-Europium)

-

TR-FRET acceptor fluorophore-conjugated antibody (e.g., anti-Fc-APC)

-

Assay buffer

-

Test compound (e.g., this compound)

-

384-well microplates

Procedure:

-

Prepare a solution of recombinant NKG2D and the corresponding ligand (MICA or ULBP6) in assay buffer.

-

Add the TR-FRET donor and acceptor antibodies to the protein mixture and incubate to allow for complex formation.

-

Dispense the protein-antibody mixture into the wells of a 384-well plate.

-

Prepare serial dilutions of the test compound in DMSO and add them to the wells. Include appropriate controls (DMSO alone for no inhibition and a known inhibitor or no ligand for maximal inhibition).

-

Incubate the plate at room temperature for a specified period to allow the binding reaction to reach equilibrium.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

-

Calculate the TR-FRET ratio (acceptor/donor emission) for each well.

-

Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

NKG2D-Mediated Cell Killing Assay

This cell-based assay assesses the functional consequence of NKG2D inhibition on the cytotoxic activity of immune cells.

Objective: To determine the effect of a test compound on the ability of NKG2D-expressing effector cells to kill target cells expressing an NKG2D ligand.

Materials:

-

Effector cell line expressing NKG2D (e.g., human NK cell line KHYG-1).

-

Target cell line that does not express NKG2D ligands (e.g., Ba/F3).

-

Transfected target cell line stably expressing an NKG2D ligand (e.g., Ba/F3-MICA).

-

Cell viability dye (e.g., Calcein AM for target cells) or a method to measure cell lysis (e.g., LDH release).

-

Test compound (e.g., this compound analog).

-

Culture medium.

-

96-well culture plates.

Procedure:

-

Label the target cells (Ba/F3-MICA) with a viability dye according to the manufacturer's instructions.

-

Seed the labeled target cells into the wells of a 96-well plate.

-

Prepare serial dilutions of the test compound in culture medium and add them to the wells containing the target cells.

-

Add the effector cells (KHYG-1) to the wells at a predetermined effector-to-target ratio.

-

Include control wells: target cells alone (spontaneous release) and target cells with a lysis agent (maximum release).

-

Co-culture the cells for a period sufficient to induce cytotoxicity (e.g., 4 hours).

-

Measure the signal from the viability dye or the amount of LDH released in the supernatant using a plate reader.

-

Calculate the percentage of specific lysis for each inhibitor concentration.

-

Plot the percentage of specific lysis against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

NKG2D Signaling Pathway

The engagement of NKG2D by its ligands on a target cell triggers a downstream signaling cascade within the immune cell, leading to the activation of effector functions.

Mechanism of Action of this compound

This compound and its analogs function as allosteric inhibitors, binding to a cryptic pocket at the NKG2D homodimer interface. This binding induces a conformational change that prevents ligand engagement.

Experimental Workflow for TR-FRET Assay

The following diagram illustrates the key steps in the TR-FRET assay for screening NKG2D inhibitors.

Impact on Tumor Immunosurveillance: A Theoretical Framework

While direct preclinical or clinical data on the effect of this compound in cancer models is not yet available, its mechanism of action allows for a well-grounded theoretical discussion of its potential impact on tumor immunosurveillance. The NKG2D pathway is a double-edged sword in oncology, and its inhibition could have both detrimental and beneficial effects.

Potential Negative Impacts on Anti-Tumor Immunity:

-

Reduced Cytotoxicity of NK and CD8+ T cells: The primary role of NKG2D is to recognize stress-induced ligands on tumor cells, leading to their elimination. Inhibition of this pathway would likely impair the ability of NK cells and cytotoxic T lymphocytes (CTLs) to recognize and kill cancer cells, potentially allowing for tumor progression.

-

Impaired Immune Surveillance: The NKG2D system is considered a key component of the initial immune surveillance against transformed cells. Blocking this pathway could compromise this early defense mechanism.

Potential Positive Impacts in Specific Cancer Contexts:

-

Mitigation of T-cell Exhaustion: In the tumor microenvironment, chronic exposure of T cells to NKG2D ligands can lead to receptor downregulation and T-cell exhaustion, a state of dysfunction. By transiently blocking the NKG2D-ligand interaction, an inhibitor like this compound could potentially prevent or reverse T-cell exhaustion, thereby restoring their anti-tumor activity upon cessation of treatment.

-

Prevention of NK Cell Fratricide: Activated NK cells can sometimes express NKG2D ligands, leading to NK cell-mediated killing of other NK cells (fratricide). An NKG2D inhibitor could prevent this phenomenon, preserving the NK cell population within the tumor.

-

Modulation of the Tumor Microenvironment: The NKG2D pathway is also implicated in the function of other immune cells, such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which can express NKG2D ligands. The effect of an NKG2D inhibitor on these immunosuppressive cell populations is an area that warrants further investigation.

Future Directions and Conclusion

This compound is a valuable research tool for dissecting the complex role of the NKG2D pathway. While its development has been primarily focused on inflammatory and autoimmune diseases, its potential application in oncology, though not straightforward, is intriguing. Future research should focus on in vivo studies in various tumor models to understand the net effect of NKG2D inhibition on tumor growth and the immune microenvironment. The dosing schedule and combination with other immunotherapies, such as checkpoint inhibitors, will be critical factors in determining whether NKG2D inhibition can be harnessed to ultimately enhance anti-tumor immunity.

References

Investigating the Downstream Signaling Pathways Affected by Nkg2D-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NKG2D is a critical activating receptor on natural killer (NK) cells and other cytotoxic lymphocytes, playing a pivotal role in immune surveillance against transformed and infected cells. Upon engagement with its ligands, NKG2D initiates a signaling cascade that is crucial for cell-mediated cytotoxicity and cytokine production. This technical guide focuses on the downstream signaling pathways affected by a putative inhibitor of this pathway, herein referred to as Nkg2D-IN-1. Based on current research, it is hypothesized that this compound functions as an inhibitor of the Src homology region 2 domain-containing phosphatase-2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that has been shown to modulate the key downstream effectors of NKG2D signaling: the PI3K/AKT and MAPK/ERK pathways. This document provides a comprehensive overview of these pathways, summarizes the quantitative effects of SHP2 inhibition on NK cell function, and offers detailed protocols for key experimental assays to investigate these effects.

Introduction to NKG2D Signaling

The Natural Killer Group 2, member D (NKG2D) receptor is a type II transmembrane protein that functions as a primary activating receptor on NK cells, CD8+ T cells, and γδ T cells[1][2]. It recognizes a variety of stress-induced ligands, such as MICA/B and ULBP family members in humans, which are upregulated on the surface of tumor cells and virus-infected cells[1][2][3].

Upon ligand binding, the NKG2D homodimer associates with the DAP10 adaptor protein in humans. This association leads to the phosphorylation of a YINM motif in the cytoplasmic tail of DAP10, which serves as a docking site for the p85 subunit of phosphoinositide 3-kinase (PI3K) and the Grb2-Vav1 complex. The recruitment of these molecules triggers two principal downstream signaling cascades: the PI3K/AKT pathway and the MAPK/ERK pathway. These pathways are essential for mediating the effector functions of NK cells, including cytotoxicity and the secretion of pro-inflammatory cytokines like interferon-gamma (IFN-γ).

The Role of SHP2 in NKG2D Signaling

Src homology region 2 domain-containing phosphatase-2 (SHP2), encoded by the PTPN11 gene, is a ubiquitously expressed protein tyrosine phosphatase. While SHP2 is known to be a positive regulator of the MAPK/ERK pathway downstream of many receptor tyrosine kinases, its role in NK cell function is more complex. Studies have shown that SHP2 can act as a negative regulator of NK cell activation. Knockdown of SHP2 in NK cell lines resulted in enhanced cytotoxicity and IFN-γ production in response to target cells. This suggests that inhibition of SHP2 could potentially augment NK cell anti-tumor activity. Therefore, a small molecule inhibitor of SHP2, such as the conceptual "this compound," would be expected to modulate the downstream PI3K/AKT and MAPK/ERK pathways, thereby impacting NKG2D-mediated effector functions.

Downstream Signaling Pathways Affected by SHP2 Inhibition

PI3K/AKT Pathway

The PI3K/AKT pathway is a critical signaling cascade that regulates cell survival, proliferation, and metabolism. In the context of NKG2D signaling, activation of PI3K leads to the phosphorylation and activation of AKT. Activated AKT, in turn, phosphorylates a variety of downstream targets that are involved in promoting cell survival and metabolic activity, which are essential for sustained NK cell effector function. Inhibition of SHP2 has been shown to have variable effects on the PI3K/AKT pathway depending on the cellular context. In some cancer cell types, SHP2 inhibition can lead to a decrease in AKT phosphorylation, while in others it may have no effect or even lead to its activation.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is a central signaling pathway that regulates cell proliferation, differentiation, and survival. Downstream of NKG2D, the recruitment of the Grb2-Vav1 complex activates the Ras-Raf-MEK-ERK signaling module. Phosphorylated ERK (p-ERK) translocates to the nucleus to activate transcription factors that drive the expression of genes involved in cytotoxicity and cytokine production. SHP2 is a known positive regulator of the RAS-MAPK pathway, and its inhibition has been consistently shown to decrease the phosphorylation of ERK in various cancer models.

Quantitative Data on the Effects of SHP2 Inhibition

The following tables summarize the available quantitative data on the effects of SHP2 inhibitors on downstream signaling and NK cell function. It is important to note that direct data for a compound named "this compound" is not publicly available. The data presented here is for known SHP2 inhibitors, such as SHP099.

Table 1: Effect of SHP2 Inhibitors on Downstream Signaling Pathways

| Cell Line | Inhibitor | Concentration | Effect on p-ERK | Effect on p-AKT | Reference |

| Multiple Myeloma Cells | SHP099, RMC-4550 | Dose-dependent | Inhibition | No significant impact | |

| Head and Neck Squamous Cell Carcinoma | SHP099 | Not specified | Inhibition | Inhibition | |

| Various Cancer Cell Lines | Two novel 5-aminosalicylate–4-thiazolinones | 0.01 µM (IC50 for enzyme) | Reduction in HeLa cells | Enhancement in HeLa and MCF7 cells |

Table 2: Effect of SHP2 Inhibition on NK Cell Effector Functions

| NK Cell Type | Treatment | Effector:Target Ratio | % Cytotoxicity Change | IFN-γ Production Change | Reference |

| KHYG-1 | SHP099 (5 µM) | Various | No significant effect | Not Assessed | |

| KHYG-1, NKL | SHP-2 shRNA | Not specified | Increased | Increased |

Note: The lack of effect of SHP099 on cytotoxicity in one study highlights the complexity of SHP2's role and may depend on the specific experimental conditions and cell types used.

Experimental Protocols

SHP2 Enzymatic Assay

This assay measures the ability of a compound to inhibit the phosphatase activity of recombinant SHP2.

Principle: The assay utilizes a chromogenic or fluorogenic phosphatase substrate, such as p-nitrophenyl phosphate (pNPP) or 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP). The SHP2 enzyme dephosphorylates the substrate, leading to a product that can be measured spectrophotometrically or fluorometrically.

Materials:

-

Recombinant full-length SHP2 protein

-

SHP2 activating peptide

-

Assay Buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 5 mM DTT)

-

pNPP or DiFMUP substrate

-

This compound (or other SHP2 inhibitor)

-

96-well microplate

-

Plate reader

Procedure (using DiFMUP):

-

Prepare a solution of SHP2 enzyme and SHP2 activating peptide in assay buffer.

-

Add the test compound (this compound) at various concentrations to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).

-

Add the SHP2 enzyme/peptide solution to the wells and incubate for 15-30 minutes at 37°C to allow for enzyme activation and inhibitor binding.

-

Initiate the reaction by adding the DiFMUP substrate to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Measure the fluorescence at an excitation wavelength of 358 nm and an emission wavelength of 450 nm.

-

Calculate the percent inhibition of SHP2 activity for each concentration of the inhibitor and determine the IC50 value.

Western Blot for Phosphorylated ERK and AKT

This protocol allows for the detection of changes in the phosphorylation status of key signaling proteins in NK cells following treatment with this compound.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated forms of ERK and AKT. Total protein levels are also measured as a loading control.

Materials:

-

NK cells (e.g., NK-92 cell line or primary NK cells)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-p-ERK (Thr202/Tyr204), anti-ERK, anti-p-AKT (Ser473), anti-AKT

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Culture NK cells and treat with various concentrations of this compound for the desired time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the chemiluminescent signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-ERK) to confirm equal loading.

-

Quantify band intensities using densitometry software.

NK Cell Cytotoxicity Assay (Calcein-AM Release Assay)

This assay measures the ability of NK cells to lyse target cells and how this is affected by this compound.

Principle: Target cells are labeled with Calcein-AM, a fluorescent dye that is retained in live cells. When NK cells lyse the target cells, Calcein-AM is released into the supernatant. The amount of fluorescence in the supernatant is proportional to the level of cytotoxicity.

Materials:

-

Effector cells: NK cells (pre-treated with this compound or vehicle)

-

Target cells: A susceptible cell line (e.g., K562)

-

Calcein-AM dye

-

Culture medium

-

96-well V-bottom plate

-

Fluorescence plate reader

Procedure:

-

Label the target cells with Calcein-AM according to the manufacturer's protocol.

-

Wash the target cells to remove excess dye.

-

Plate the labeled target cells in a 96-well plate.

-

Add the pre-treated NK cells at various effector-to-target (E:T) ratios.

-

Include control wells for spontaneous release (target cells only) and maximum release (target cells with lysis buffer).

-

Incubate the plate for 4 hours at 37°C.

-

Centrifuge the plate and transfer the supernatant to a new plate.

-

Measure the fluorescence of the supernatant.

-

Calculate the percentage of specific lysis using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

IFN-γ ELISA

This assay quantifies the amount of IFN-γ secreted by NK cells upon stimulation.

Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of IFN-γ in the cell culture supernatant.

Materials:

-

NK cells

-

Stimulating agent (e.g., target cells or plate-bound anti-NKG2D antibody)

-

This compound

-

Human IFN-γ ELISA kit (containing capture antibody, detection antibody, standard, and substrate)

-

96-well ELISA plate

-

Plate reader

Procedure:

-

Coat a 96-well plate with the IFN-γ capture antibody overnight.

-

Wash the plate and block with blocking buffer.

-

Pre-treat NK cells with this compound or vehicle.

-

Stimulate the NK cells in a separate plate for 18-24 hours.

-

Collect the cell culture supernatants.

-

Add the supernatants and IFN-γ standards to the coated ELISA plate and incubate.

-

Wash the plate and add the biotinylated detection antibody.

-

Wash the plate and add streptavidin-HRP.

-

Wash the plate and add the TMB substrate.

-

Stop the reaction and measure the absorbance at 450 nm.

-

Calculate the concentration of IFN-γ in the samples based on the standard curve.

Visualizations

References

- 1. biorxiv.org [biorxiv.org]

- 2. Impaired IFN-γ production and proliferation of NK cells in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Screening for Active Compounds Targeting Human Natural Killer Cell Activation Identifying Daphnetin as an Enhancer for IFN-γ Production and Direct Cytotoxicity [frontiersin.org]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of NKG2D-IN-1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of NKG2D-IN-1, a small molecule inhibitor of the Natural Killer Group 2D (NKG2D) receptor. The methodologies described are essential for evaluating the compound's efficacy, potency, and mechanism of action in a controlled laboratory setting.

Introduction to NKG2D

The Natural Killer Group 2D (NKG2D) receptor is a key activating receptor expressed on the surface of various immune cells, including Natural Killer (NK) cells, CD8+ T cells, and γδ T cells.[1][2] It plays a crucial role in the immune system's ability to recognize and eliminate stressed, infected, and transformed cells.[1] This recognition is mediated by the binding of NKG2D to its ligands, such as MICA, MICB, and ULBP proteins, which are upregulated on the surface of these target cells. Upon ligand binding, NKG2D triggers a signaling cascade that leads to cytotoxic activity and cytokine production, ultimately resulting in the destruction of the target cell. Given its role in immune surveillance, the NKG2D pathway is a promising target for therapeutic intervention in various diseases, including cancer and autoimmune disorders.

Mechanism of Action of this compound

This compound is a small molecule inhibitor designed to disrupt the interaction between the NKG2D receptor and its ligands. By binding to the NKG2D receptor, it allosterically modulates the receptor's conformation, preventing the binding of ligands like MICA and ULBP6. This inhibition blocks the downstream signaling pathways responsible for immune cell activation, thereby reducing cytotoxicity and cytokine release against cells expressing NKG2D ligands.

Quantitative Data Summary

The following tables summarize the inhibitory activity of a representative NKG2D small molecule inhibitor, providing a reference for expected in vitro potency.

Table 1: In Vitro Inhibitory Activity of a Representative NKG2D Inhibitor

| Assay Type | Ligand | Cell Line(s) | IC50 (µM) | Reference |

| Cellular TR-FRET | MICA | HEK293 | 10.2 ± 2.9 | |

| Cellular TR-FRET | ULBP6 | HEK293 | 13.6 ± 4.6 | |

| Biochemical TR-FRET | MICA | N/A | 1.0 | |

| NKG2D-mediated Cell Killing | MICA | KHYG-1/Ba/F3 | 3.0 | |

| NKG2D-mediated Cell Killing | MICB | Ba/F3 | Submicromolar | |

| NKG2D-mediated Cell Killing | ULBP3 | Ba/F3 | Submicromolar | |

| NKG2D-mediated Cell Killing | ULBP5 | Ba/F3 | Submicromolar | |

| NKG2D-mediated Cell Killing | ULBP1 | Ba/F3 | >20 | |

| NKG2D-mediated Cell Killing | ULBP2 | Ba/F3 | >20 | |

| NKG2D-mediated Cell Killing | ULBP6 | Ba/F3 | >20 |

Table 2: Binding Affinity of a Representative NKG2D Inhibitor

| Technique | Analyte | Ligand | K_D (µM) | Reference |

| Surface Plasmon Resonance (SPR) | Compound 3b | Human NKG2D | 3.9 | |

| Surface Plasmon Resonance (SPR) | Compound 3b | Human MICA | >80 |

Signaling Pathway

The engagement of the NKG2D receptor by its ligands on target cells initiates a downstream signaling cascade, primarily through the associated DAP10 adaptor protein in humans. This leads to the recruitment and activation of PI3K and Grb2, culminating in the activation of NK cell cytotoxicity. In mice, NKG2D can also associate with DAP12, which activates the Syk and ZAP70 pathway, leading to IFN-γ production.

Caption: NKG2D Signaling Pathway in Human NK Cells.

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the efficacy of this compound.

Cellular Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is designed to measure the ability of this compound to block the interaction between the NKG2D receptor and its ligand MICA in a cellular context.

Experimental Workflow:

Caption: Cellular TR-FRET Assay Workflow.

Methodology:

-

Cell Culture: Culture HEK293 cells stably expressing full-length SNAP-tagged NKG2D and DAP10 in appropriate media.

-

Cell Plating: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

-

Assay Procedure:

-

Wash the cells with assay buffer.

-

Add the diluted this compound to the wells and incubate for a predetermined time.

-

Add a fluorescently labeled version of the extracellular domain (ECD) of MICA to the wells.

-

Incubate to allow for ligand-receptor binding.

-

-

Signal Detection: Measure the TR-FRET signal using a plate reader equipped for TR-FRET detection.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

NK Cell-Mediated Cytotoxicity Assay

This assay evaluates the ability of this compound to inhibit the killing of target cells expressing NKG2D ligands by NK cells.

Experimental Workflow:

Caption: NK Cell-Mediated Cytotoxicity Assay Workflow.

Methodology:

-

Cell Preparation:

-

Target Cells: Use a cell line that expresses an NKG2D ligand, such as Ba/F3 cells engineered to express MICA. Label the target cells with a viability dye like Calcein-AM.

-

Effector Cells: Use an NK cell line (e.g., KHYG-1) or isolated primary NK cells.

-

-

Compound Treatment: Pre-incubate the effector cells with a serial dilution of this compound for a specified time.

-

Co-culture: Mix the treated effector cells with the labeled target cells at a specific effector-to-target (E:T) ratio in a 96-well plate.

-

Incubation: Incubate the co-culture for approximately 4 hours to allow for cell killing.

-

Measurement of Lysis: Centrifuge the plate and transfer the supernatant to a new plate. Measure the fluorescence of the released Calcein-AM in the supernatant using a fluorescence plate reader.

-

Data Analysis:

-

Include controls for spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).

-

Calculate the percentage of specific lysis for each concentration of this compound.

-

Plot the percent specific lysis against the inhibitor concentration to determine the IC50 value.

-

NK Cell Degranulation Assay (CD107a Expression)

This flow cytometry-based assay measures the externalization of CD107a, a marker of lysosomal degranulation, on the surface of NK cells upon activation, and the inhibitory effect of this compound.

Methodology:

-

Cell Preparation:

-

Target Cells: Use a suitable target cell line expressing NKG2D ligands.

-

Effector Cells: Use primary NK cells or an NK cell line.

-

-

Compound Treatment: Pre-incubate the effector cells with a serial dilution of this compound.

-

Co-culture and Staining:

-

Co-culture the treated effector cells and target cells at a defined E:T ratio in the presence of a fluorescently labeled anti-CD107a antibody.

-

Add a protein transport inhibitor (e.g., Monensin) to prevent the re-internalization of CD107a.

-

-

Incubation: Incubate the cells for 4-6 hours.

-

Flow Cytometry:

-

Stain the cells with antibodies against other NK cell markers (e.g., CD3, CD56) to identify the NK cell population.

-

Acquire the samples on a flow cytometer.

-

-

Data Analysis:

-

Gate on the NK cell population and quantify the percentage of CD107a-positive cells.

-

Determine the IC50 of this compound for the inhibition of degranulation.

-

Cytokine Release Assay (IFN-γ ELISA)

This assay quantifies the amount of IFN-γ secreted by NK cells upon activation and the inhibitory effect of this compound.

Methodology:

-

Cell Preparation and Treatment: Prepare and treat effector and target cells as described in the cytotoxicity assay protocol.

-

Co-culture: Co-culture the effector and target cells at a defined E:T ratio.

-

Incubation: Incubate the cells for 24 hours to allow for cytokine production and secretion.

-

Supernatant Collection: Centrifuge the plate and collect the supernatant.

-

ELISA:

-

Perform a standard sandwich ELISA for IFN-γ on the collected supernatants according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve using recombinant IFN-γ.

-

Calculate the concentration of IFN-γ in each sample.

-

Determine the IC50 of this compound for the inhibition of IFN-γ secretion.

-

References

Application Notes and Protocols for Nkg2D-IN-1 in Primary Human NK Cell Cultures

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Nkg2D-IN-1, a small molecule inhibitor of the Natural Killer Group 2D (NKG2D) receptor, in primary human Natural Killer (NK) cell cultures. Detailed protocols for NK cell isolation, culture, and functional assays are provided to facilitate the investigation of the NKG2D signaling pathway and its role in NK cell-mediated immunity.

Introduction

Natural Killer (NK) cells are crucial components of the innate immune system, playing a vital role in the surveillance and elimination of transformed and virally infected cells. A key activating receptor on the surface of NK cells is NKG2D, which recognizes stress-induced ligands such as MICA, MICB, and ULBP family members on target cells.[1] The engagement of NKG2D triggers a signaling cascade that leads to NK cell activation, resulting in cytotoxicity and the release of pro-inflammatory cytokines.[1][2]

This compound is a potent and specific inhibitor of the NKG2D receptor, with IC50 values of 0.3 µM for NKG2D/MICA and 0.7 µM for NKG2D/ULBP6 interactions in biochemical assays.[3] This compound serves as a valuable tool for dissecting the contribution of the NKG2D pathway to NK cell function and for exploring the therapeutic potential of NKG2D inhibition in autoimmune diseases and other inflammatory conditions.

Data Presentation

Table 1: this compound Properties

| Property | Value | Reference |

| Target | Natural Killer Group 2D (NKG2D) Receptor | [3] |

| IC50 (NKG2D/MICA) | 0.3 µM | |

| IC50 (NKG2D/ULBP6) | 0.7 µM | |

| Solubility | Soluble in DMSO | |

| Storage | -20°C for short-term, -80°C for long-term |

Table 2: Illustrative Dose-Response of this compound on Primary Human NK Cell Cytotoxicity

Note: The following data are illustrative and intended to serve as a template for experimental design. Actual results may vary.

| This compound Concentration (µM) | Target Cell Lysis (%) | Standard Deviation |

| 0 (Vehicle Control) | 65 | ± 5.2 |

| 0.1 | 58 | ± 4.8 |

| 0.5 | 42 | ± 3.9 |

| 1.0 | 25 | ± 2.7 |

| 5.0 | 12 | ± 1.5 |

| 10.0 | 8 | ± 1.1 |

Table 3: Illustrative Dose-Response of this compound on Cytokine Production by Primary Human NK Cells

Note: The following data are illustrative and intended to serve as a template for experimental design. Actual results may vary.

| This compound Concentration (µM) | IFN-γ Production (pg/mL) | TNF-α Production (pg/mL) |

| 0 (Vehicle Control) | 1200 | 850 |

| 0.1 | 1050 | 780 |

| 0.5 | 750 | 550 |

| 1.0 | 400 | 300 |

| 5.0 | 150 | 100 |

| 10.0 | 80 | 50 |

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Human NK Cells

This protocol describes the isolation of primary human NK cells from peripheral blood mononuclear cells (PBMCs) and their subsequent culture.

Materials:

-

Ficoll-Paque PLUS

-

RosetteSep™ Human NK Cell Enrichment Cocktail or EasySep™ Human NK Cell Isolation Kit

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Recombinant Human IL-2

-

Recombinant Human IL-15

Procedure:

-

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

NK Cell Enrichment: Enrich for NK cells from the PBMC population using a negative selection method such as the RosetteSep™ or EasySep™ kit, following the manufacturer's instructions.

-

Purity Assessment: Assess the purity of the isolated NK cell population (CD3-CD56+) by flow cytometry.

-

Cell Culture: Culture the purified NK cells in complete RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and cytokines such as IL-2 (e.g., 100 U/mL) and/or IL-15 (e.g., 10 ng/mL) to maintain viability and functionality.

Protocol 2: Preparation and Application of this compound

This protocol outlines the preparation of this compound stock solutions and their application to NK cell cultures.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Aliquot and store at -80°C.

-

Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and prepare working solutions by diluting it in complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).

-

Treatment of NK Cells: Add the prepared working solutions of this compound or vehicle control (medium with the same final concentration of DMSO) to the NK cell cultures. The incubation time will depend on the specific experiment but is typically between 1 to 24 hours prior to functional assays.

Protocol 3: NK Cell Cytotoxicity Assay (Calcein-AM Release Assay)

This protocol details a non-radioactive method to assess NK cell-mediated cytotoxicity.

Materials:

-

Calcein-AM

-

Target cells (e.g., K562 cell line, which expresses NKG2D ligands)

-

96-well V-bottom plates

-

Fluorometer

Procedure:

-

Target Cell Labeling: Label the target cells with Calcein-AM according to the manufacturer's protocol.

-

Co-culture: Co-culture the Calcein-AM labeled target cells with effector NK cells (pre-treated with this compound or vehicle control) at various effector-to-target (E:T) ratios in a 96-well V-bottom plate.

-

Incubation: Incubate the plate for a standard duration (e.g., 4 hours) at 37°C in a CO2 incubator.

-

Quantification of Lysis: Centrifuge the plate and transfer the supernatant to a new plate. Measure the fluorescence of the released Calcein-AM in the supernatant using a fluorometer.

-

Data Analysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Spontaneous release: fluorescence from target cells incubated with medium alone.

-

Maximum release: fluorescence from target cells lysed with a detergent.

-

Protocol 4: Intracellular Cytokine Staining for Flow Cytometry

This protocol describes the detection of intracellular IFN-γ and TNF-α in NK cells following stimulation.

Materials:

-

Brefeldin A or Monensin

-

Anti-CD3, Anti-CD56, Anti-IFN-γ, and Anti-TNF-α antibodies conjugated to different fluorochromes

-

Fixation/Permeabilization buffers

-

Flow cytometer

Procedure:

-

NK Cell Stimulation: Stimulate the NK cells (pre-treated with this compound or vehicle control) with a suitable stimulus, such as co-culture with target cells or with cytokines like IL-12 and IL-18.

-

Protein Transport Inhibition: Add a protein transport inhibitor (e.g., Brefeldin A) for the last few hours of the stimulation period to allow for the intracellular accumulation of cytokines.

-

Surface Staining: Stain the cells with antibodies against surface markers (e.g., CD3 and CD56) to identify the NK cell population.

-

Fixation and Permeabilization: Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

-

Intracellular Staining: Stain the permeabilized cells with antibodies against intracellular cytokines (IFN-γ and TNF-α).

-